REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.CN(C)[C:13](=[O:17])[CH2:14][CH2:15][CH3:16].O=P(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:13](=[O:17])[CH2:14][CH2:15][CH3:16])=[CH:3]1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
CN(C(CCC)=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Then mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NaHCO3
|
Type
|
STIRRING
|
Details
|
then stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by CH2Cl2 (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (0-50% EtOAc in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C2=CC=CC=C12)C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32.4 mmol | |
AMOUNT: MASS | 6.53 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |